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Compound of Interest

Compound Name: Licoflavone C

Cat. No.: B1675296

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the tandem mass spectrometry
(MS/MS) fragmentation pattern of Licoflavone C, a prenylated flavonoid of significant interest
in pharmaceutical research. It includes a proposed fragmentation pathway and a
comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).

Introduction

Licoflavone C, also known as 8-Prenylapigenin, is a naturally occurring flavonoid found in
several plant species, including those of the Glycyrrhiza (licorice) genus. Its chemical formula is
C20H180s, with a monoisotopic mass of approximately 338.1154 Da.[1] The structure of
Licoflavone C, characterized by a flavone backbone with a prenyl group attached to the A-
ring, contributes to its diverse biological activities, which are of great interest in drug discovery
and development. Understanding its fragmentation behavior in tandem mass spectrometry is
crucial for its accurate identification and quantification in complex biological matrices.

This application note details the characteristic fragmentation pattern of Licoflavone C
observed in negative ion mode electrospray ionization (ESI) tandem mass spectrometry. A
proposed fragmentation pathway is presented, supported by observed product ions.
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Additionally, a detailed experimental protocol for the LC-MS/MS analysis of Licoflavone C is
provided to facilitate reproducible and accurate measurements in a research setting.

Chemical Structure

o |[UPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
e Synonyms: 8-Prenylapigenin, 4',5,7-Trihydroxy-8-prenylflavone
e Molecular Formula: C20H1s0s

» Molecular Weight: 338.35 g/mol

Tandem Mass Spectrometry (MS/MS) Fragmentation
Pattern

The fragmentation of Licoflavone C was analyzed using electrospray ionization in negative ion
mode (ESI-). The deprotonated molecule [M-H]~ served as the precursor ion for collision-
induced dissociation (CID).

Quantitative Fragmentation Data

The MS/MS spectrum of the deprotonated Licoflavone C precursor ion ([M-H]~ at m/z
337.1079) reveals several characteristic product ions. The major fragments are summarized in
the table below.

Precursor lon [M-H]~ (m/z) Product lon (m/z) Proposed Neutral Loss
337.1079 293.0475 CsHs (42 Da)

337.1079 281.0457 CasHs (56 Da)

337.1079 268.0379 CsH90 (85 Da)

337.1079 219.0634 C7Hs0:2 (121 Da) - B-ring

Data sourced from PubChem CID 10246505.
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Proposed Fragmentation Pathway

The fragmentation of the Licoflavone C [M-H]~ ion is primarily driven by cleavages of the
prenyl group and retro-Diels-Alder (RDA) reactions within the C-ring of the flavonoid backbone.

The diagram below illustrates the proposed fragmentation pathway for Licoflavone C in
negative ion mode MS/MS.

Proposed MS/MS Fragmentation of Licoflavone C [M-H]~

—_———
e
—_————
-_———

M-H]~

m/z 337.1 - C3Ha (40 Da)

(Loss of allene from prenyl group)

m/z 293.1
[M-H-CsHa4]~

- CaHs (56 Da)
(Loss of butene from prenyl group)

m/z 281.1
[M-H-CaHs]~

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway of Licoflavone C.

The key fragmentation events are:

o Loss of the Prenyl Side Chain: The most characteristic fragmentation for prenylated
flavonoids is the cleavage of the prenyl group. For Licoflavone C, the loss of a neutral CaHs
(56 Da) fragment from the prenyl side chain is a dominant pathway, leading to the product
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ion at m/z 281.0457. Another observed loss from the prenyl group is that of CsHe (42 Da),
resulting in the fragment at m/z 293.0475.

Retro-Diels-Alder (RDA) Fragmentation: Flavonoids commonly undergo RDA fragmentation
of the C-ring. This cleavage provides structural information about the A and B rings. For
Licoflavone C, RDA fragmentation would result in characteristic ions corresponding to the A
and B rings.

Experimental Protocols

The following protocol provides a general framework for the analysis of Licoflavone C using a

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation

Standard Solution: Prepare a stock solution of Licoflavone C (e.g., 1 mg/mL) in methanol.
Serially dilute the stock solution with methanol or a mixture of methanol and water to prepare
working standard solutions and for the construction of a calibration curve.

Extraction from Biological Matrix (e.g., Plant Material): a. Homogenize the dried and
powdered plant material. b. Extract with a suitable solvent such as methanol or ethanol (e.g.,
10 mL of solvent per 1 g of sample) using sonication or maceration. c. Centrifuge the extract
to pellet solid debris. d. Filter the supernatant through a 0.22 um syringe filter prior to LC-
MS/MS analysis.

Liquid Chromatography (LC) Conditions

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or
UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size) is
recommended for good separation of flavonoids.

Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:
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Time (min) % B
0.0 10
15.0 90
18.0 90
18.1 10

| 20.0 | 10 |

e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.

e Injection Volume: 5 pL.

Mass Spectrometry (MS) Conditions

o Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF
or Orbitrap) equipped with an electrospray ionization (ESI) source.

 lonization Mode: Negative ion mode (ESI-).
o Capillary Voltage: -3.5 kV.

o Desolvation Temperature: 350 °C.

o Desolvation Gas Flow: 800 L/hr.

e Cone Gas Flow: 50 L/hr.

e Source Temperature: 120 °C.

e Collision Gas: Argon.

e MS/MS Analysis:

o Precursor lon:m/z 337.1
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o Product lons for MRM (Multiple Reaction Monitoring):m/z 281.1 (quantifier), m/z 293.1
(qualifier).

o Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

The experimental workflow is summarized in the diagram below.

LC-MS/MS Experimental Workflow for Licoflavone C Analysis

Sample Preparation
(Extraction & Dilution)

LC Separation
(Reversed-Phase C18)

ESI lonization
(Negative Mode)

MS1 Analysis
(Precursor lon Selection m/z 337.1)

Collision-Induced Dissociation (CID)

MS2 Analysis
(Product lon Detection)

Data Analysis
(Quantification & Identification)
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Caption: LC-MS/MS workflow for Licoflavone C analysis.

Conclusion

This application note provides a detailed overview of the tandem mass spectrometry
fragmentation of Licoflavone C. The characteristic neutral losses from the prenyl group and
the potential for retro-Diels-Alder fragmentation provide a reliable basis for the identification of
this compound in complex mixtures. The provided experimental protocol offers a robust starting
point for researchers to develop and validate methods for the quantification of Licoflavone C in
various matrices, which is essential for advancing research into its pharmacological properties
and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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